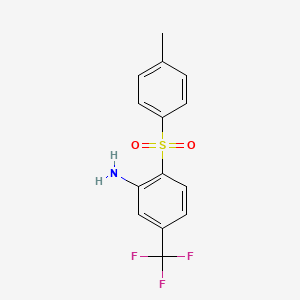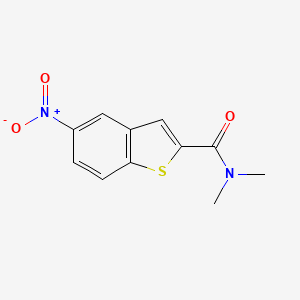
N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a chemical entity that can be synthesized through a series of organic reactions. The structure of the compound suggests it contains multiple functional groups, including oxalamide, methoxy, and phenyl groups, which may contribute to its chemical behavior and properties.
Synthesis Analysis
The synthesis of related oxalamide compounds has been explored in the literature. A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, which could potentially be adapted for the synthesis of N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide. This method involves the classical Meinwald rearrangement and a new rearrangement sequence, starting from 3-(2-nitroaryl)oxirane-2-carboxamides and is described as operationally simple and high yielding .
Molecular Structure Analysis
The molecular structure of oxalamides, in general, includes a central oxalamide moiety flanked by various aryl or alkyl substituents. The specific substituents in the compound of interest, such as the 3,4-dimethoxyphenyl and 2-methoxy-5-methylphenyl groups, would influence the overall molecular geometry, electronic distribution, and potential interaction sites for further chemical reactions.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not directly reported, oxalamides generally exhibit properties influenced by their molecular structure. The presence of multiple methoxy groups would affect the compound's solubility in organic solvents, and the oxalamide group could contribute to hydrogen bonding, impacting its melting point and boiling point. The stability of the compound under various conditions, such as the presence of bases, could be inferred from related studies, such as the formation of a stable complex of a heterocycle with dimethylformamide .
科学的研究の応用
Novel Synthetic Approaches
A study by Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, highlighting the application of complex oxalamides in synthesizing anthranilic acid derivatives and oxalamides through Meinwald rearrangement and new rearrangement sequences. This method is operationally simple and high yielding, providing a new formula for both anthranilic acid derivatives and oxalamides, which might include compounds similar to N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide (Mamedov et al., 2016).
Chemical Structure Analysis
Martínez-Martínez et al. (1998) conducted a synthesis and structural investigation of symmetric and non-symmetric oxamides, including N-(2-hydroxyphenyl)-N′-(2-methoxyphenyl)oxamide. Their research focused on the stabilization of these compounds by intramolecular three-center hydrogen bonding, which is critical for understanding the chemical behavior and applications of such oxamide derivatives in various fields (Martínez-Martínez et al., 1998).
Metabolic Pathway Analysis
Nielsen et al. (2017) explored the metabolic pathways of NBOMe compounds, which share structural similarities with N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide. Their study aimed to identify the cytochrome P450 enzymes involved in the metabolism of these compounds, providing insights into the biotransformations they undergo, including hydroxylation and O-demethylation. This research is relevant for understanding the metabolic fate and potential interactions of complex oxalamides in biological systems (Nielsen et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-12-5-7-16(26-2)14(9-12)22-20(25)19(24)21-11-15(23)13-6-8-17(27-3)18(10-13)28-4/h5-10,15,23H,11H2,1-4H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLLRUAEYPHIRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC(=C(C=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

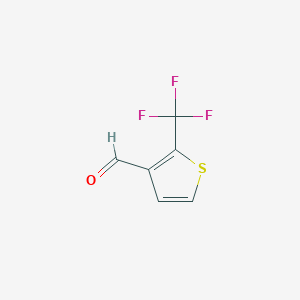
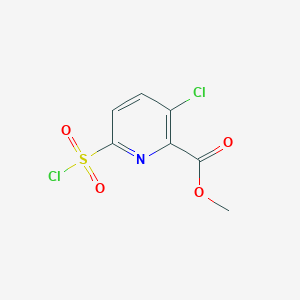
![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2548912.png)
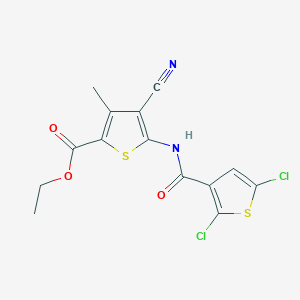
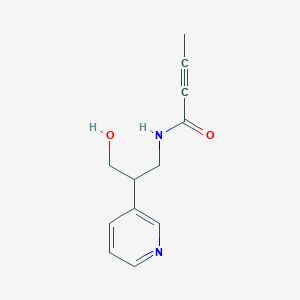
![1-({5-[(4-Methylphenyl)sulfonyl]-2-thienyl}carbonyl)pyrrolidine](/img/structure/B2548921.png)
![5-[4-(Dimethylamino)phenyl]-4-(3-{[(4-methoxyphenyl)methyl]amino}propyl)-1,2-dihydropyrazol-3-one](/img/structure/B2548922.png)
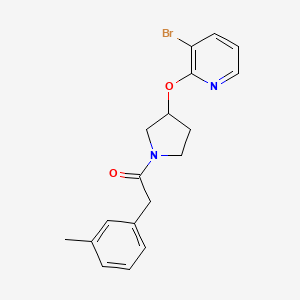
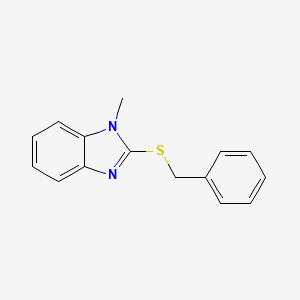
![3-isopropyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2548925.png)
![N-Ethyl-6-methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2548927.png)
![(3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol](/img/structure/B2548928.png)
